

# Methyl 4-pentenoate: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Methyl 4-pentenoate

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An In-depth Technical Guide on **Methyl 4-pentenoate** as a Fatty Acid Methyl Ester (FAME)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Methyl 4-pentenoate** (CAS 818-57-5) is an unsaturated short-chain fatty acid methyl ester (FAME).[1][2][3] Classified chemically as a methyl ester of a C5 fatty acid, it is also known by synonyms such as methyl pent-4-enoate, allylacetic acid methyl ester, and methyl allylacetate.[1][2] Its structure consists of a five-carbon chain with a terminal double bond between C4 and C5 and a methyl ester group at C1. This terminal unsaturation makes it a valuable building block in organic synthesis, while its ester functionality places it within the important class of FAMEs, which are critical in biochemical research and as biofuels.[1][4][5]

This technical guide provides a comprehensive overview of **methyl 4-pentenoate**, including its physicochemical properties, synthesis protocols, and detailed analytical methodologies. It is intended to serve as a core resource for professionals in research and drug development who are working with or exploring the applications of short-chain unsaturated fatty acid esters.

## Physicochemical and Spectroscopic Data

The fundamental properties of **methyl 4-pentenoate** are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

## Physical and Chemical Properties

Quantitative physical and chemical data for **methyl 4-pentenoate** are presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>2</sub>	[1][2]
Molecular Weight	114.14 g/mol	[1][2]
CAS Number	818-57-5	[1][2]
Appearance	Colorless liquid	[1][2][3]
Odor	Green, fruity aroma	[1][2][3]
Boiling Point	125.0 - 127.0 °C (at 760 mm Hg)	[2]
Density	0.882 - 0.890 g/cm <sup>3</sup>	[2]
Refractive Index	1.412 - 1.418 (at 20°C)	[2]
Solubility	Insoluble in water; Soluble in ethanol and propylene glycol.	[2][3]
Flash Point	29 °C (84.2 °F) - closed cup	[6]
Safety	Flammable liquid (Category 3), Causes serious eye irritation.	[2][3][6]

## Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of **methyl 4-pentenoate**. Table 2 provides characteristic spectral data obtained from standard analytical techniques.

Technique	Data and Interpretation	Reference(s)
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ ~5.8 ppm (m, 1H, $-\text{CH}=\text{CH}_2$ ), $\delta$ ~5.0 ppm (m, 2H, $-\text{CH}=\text{CH}_2$ ), $\delta$ 3.67 ppm (s, 3H, $-\text{OCH}_3$ ), $\delta$ ~2.4 ppm (m, 2H, $-\text{CH}_2-\text{C}=\text{O}$ ), $\delta$ ~2.3 ppm (m, 2H, $=\text{CH}-\text{CH}_2-$ )	[7]
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	$\delta$ ~173 ppm ( $\text{C}=\text{O}$ ), $\delta$ ~137 ppm ( $-\text{CH}=\text{}$ ), $\delta$ ~115 ppm ( $=\text{CH}_2$ ), $\delta$ ~51 ppm ( $-\text{OCH}_3$ ), $\delta$ ~33 ppm ( $-\text{CH}_2-\text{C}=\text{O}$ ), $\delta$ ~29 ppm ( $=\text{CH}-\text{CH}_2-$ )	[8]
Mass Spec. (EI)	Major Fragments (m/z): 114 ( $\text{M}^+$ ), 83 ( $[\text{M}-\text{OCH}_3]^+$ ), 74 ( $[\text{C}_3\text{H}_6\text{O}_2]^+$ , McLafferty rearrangement), 55 ( $[\text{C}_4\text{H}_7]^+$ ), 41 ( $[\text{C}_3\text{H}_5]^+$ , allyl cation)	[8][9]

## Synthesis and Production

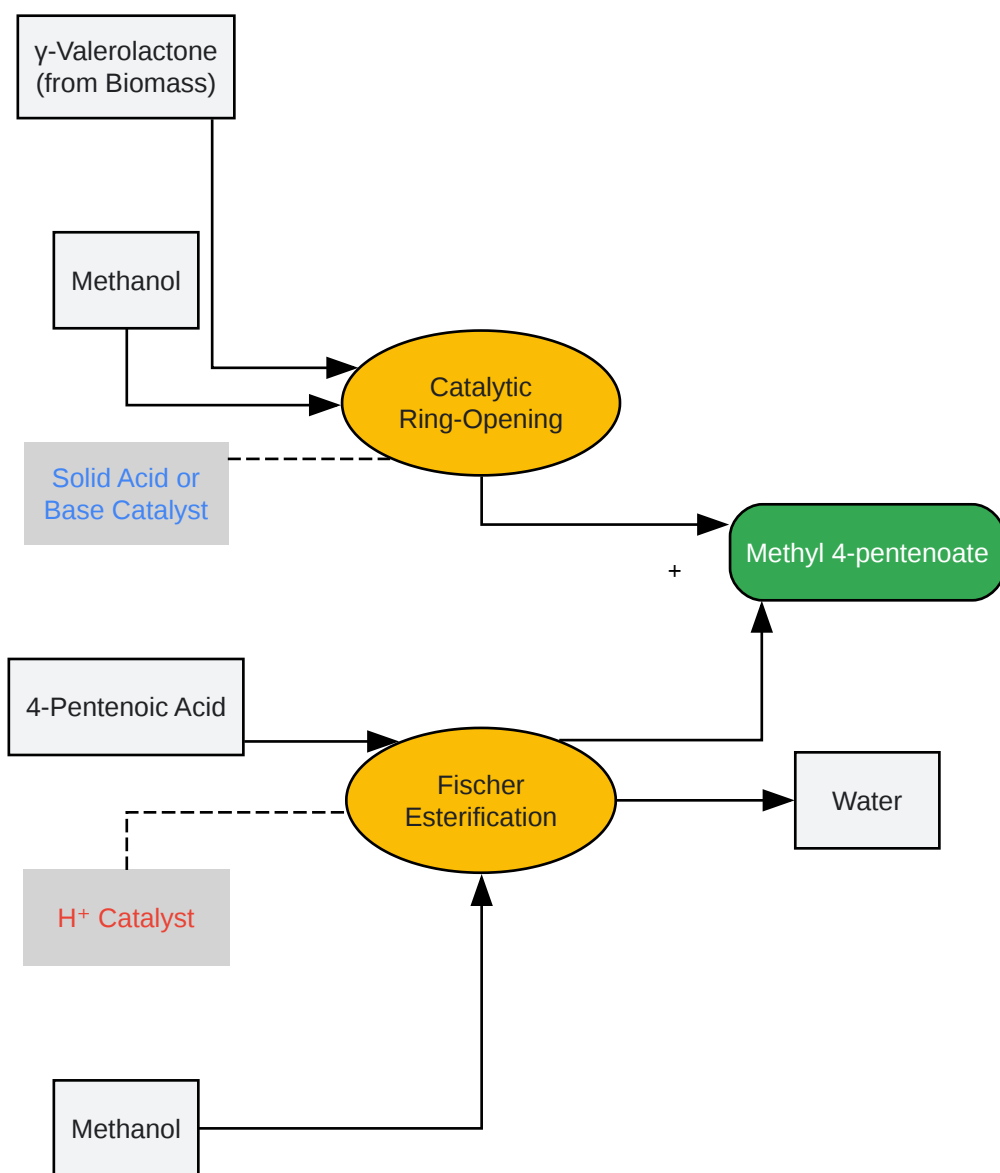
**Methyl 4-pentenoate** can be synthesized through several routes, most notably via classical esterification of its corresponding carboxylic acid or from biomass-derived platform molecules.

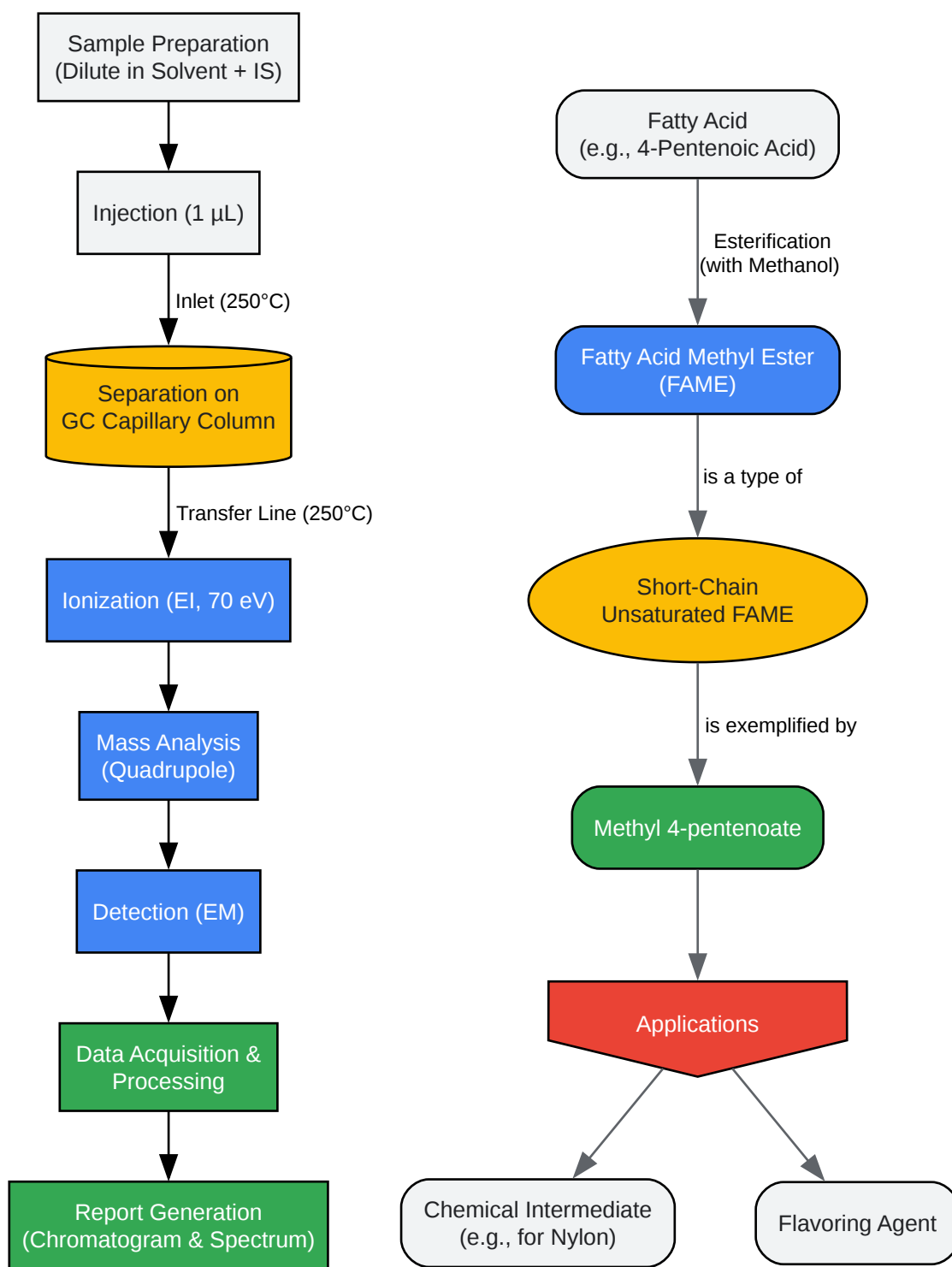
### Synthesis Pathways

Two primary pathways for the synthesis of **methyl 4-pentenoate** are Fischer esterification and the ring-opening of  $\gamma$ -valerolactone (GVL).

- Fischer Esterification:** This is the traditional and direct method involving the acid-catalyzed reaction of 4-pentenoic acid with methanol. The reaction is reversible and typically requires an excess of methanol or the removal of water to drive the equilibrium towards the product. [1][4][10]
- From  $\gamma$ -Valerolactone (GVL):** A greener, more sustainable route starts with GVL, which is readily produced from lignocellulosic biomass. The ring-opening of GVL in the presence of methanol, often using solid acid or basic catalysts, yields a mixture of methyl pentenoate

isomers.<sup>[5][11]</sup> The use of basic catalysts, such as cesium on silica (Cs/SiO<sub>2</sub>), can selectively favor the production of the terminal isomer, **methyl 4-pentenoate**.<sup>[5][11]</sup>





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